molecular formula C7H8N6O4S2 B111288 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate CAS No. 1177328-21-0

5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate

Cat. No. B111288
CAS RN: 1177328-21-0
M. Wt: 304.3 g/mol
InChI Key: WUZGNXKXUMSSIW-UHFFFAOYSA-N
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Description

5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate (5-ATDO) is a synthetic compound with a wide range of applications in scientific research. It is a member of the thiadiazole class of compounds, which are characterized by their nitrogen-containing ring structures and their ability to form stable complexes with metal ions. 5-ATDO is an especially interesting compound due to its unique combination of properties, which include its ability to bind to both DNA and RNA, its ability to act as a catalyst in chemical reactions, and its ability to act as a fluorescent probe in biochemical assays.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research has explored the synthesis of various heterocyclic compounds, including the utilization of thiadiazoles like 5-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-ylamine oxalate. These compounds are valuable in creating diverse molecular structures for potential applications in medicinal chemistry and materials science (Levin, Shvink, & Kukhtin, 1964).

Antimicrobial Activity Research

  • Thiadiazoles, including derivatives similar to the compound , have been investigated for their potential antimicrobial properties. This research is significant in the development of new antimicrobial agents, which could have a range of applications in healthcare and biotechnology (Taha, 2008).

Fungicidal Activity Studies

  • Certain thiadiazole compounds have been synthesized and tested for their fungicidal activity. This research is particularly relevant in agriculture and environmental science, where such compounds could be used in the development of new fungicides to protect crops and control fungal diseases (Fan et al., 2010).

Photodynamic Therapy in Cancer Treatment

  • Thiadiazole derivatives have been investigated for their use in photodynamic therapy, particularly in the treatment of cancer. The ability of these compounds to generate singlet oxygen upon exposure to light makes them potential candidates for targeted cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural Analysis in Chemistry

  • The structure and properties of thiadiazole compounds have been a subject of research, contributing to a better understanding of their chemical behavior and potential applications. This is crucial in the field of synthetic chemistry and material science (Russo, Santagati, & Santagati, 1978).

Future Directions

The 1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the structural modifications on different thiadiazole derivatives for various pharmacological activities .

Mechanism of Action

Target of Action

The primary target of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine Oxalate is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It plays a critical role in the survival of certain bacteria, including Helicobacter pylori .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation shows that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia from urea . This disruption can lead to a decrease in pH, which is detrimental to the survival of Helicobacter pylori .

Result of Action

The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition prevents the conversion of urea to ammonia and carbon dioxide, disrupting the survival mechanisms of certain bacteria, including Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the efficacy of the compound might be affected by the pH of the stomach, where Helicobacter pylori resides . .

properties

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S2.C2H2O4/c6-4-10-8-2(12-4)1-3-9-11-5(7)13-3;3-1(4)2(5)6/h1H2,(H2,6,10)(H2,7,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZGNXKXUMSSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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